3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine
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Overview
Description
3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine typically involves the condensation of 6-methoxy-1H-benzimidazole with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the pyridine ring.
2-Aminopyridine: A compound with a similar pyridine ring but lacking the benzimidazole moiety.
6-Methoxybenzimidazole: A compound with a similar benzimidazole ring but lacking the pyridine moiety
Uniqueness
3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is unique due to its combined benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
93587-12-3 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
XQHMZVRUEAOATG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
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